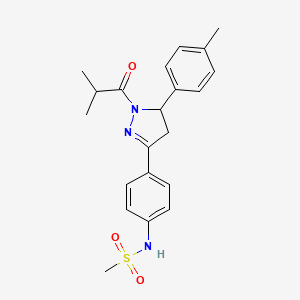
N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a fascinating compound due to its unique structure and potential applications. The compound consists of a methanesulfonamide group attached to a pyrazole ring, which is further linked to an isobutyryl and p-tolyl group. The structure and functional groups present in this molecule contribute to its diverse reactivity and potential utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following key steps:
Preparation of the Pyrazole Intermediate: : The pyrazole ring is often synthesized through the reaction of a β-keto ester with hydrazine hydrate, forming the 1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole intermediate.
Attachment of the Phenyl Group: : The intermediate is then reacted with 4-bromophenylmethanesulfonamide under suitable conditions, such as a palladium-catalyzed cross-coupling reaction, to attach the phenyl group to the pyrazole ring.
Final Product Formation: : The final step involves the sulfonation of the intermediate compound to yield this compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow chemistry could be employed to streamline the production process and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of various oxidized products.
Reduction: : Reduction of the compound can occur at the carbonyl group of the isobutyryl moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: : Various halogens or nucleophiles (e.g., halides, amines) can be used under mild to moderate conditions.
Major Products Formed
Oxidation Products: : Carboxylic acids or ketones derived from the pyrazole ring.
Reduction Products: : Alcohols or amines resulting from the reduction of the isobutyryl group.
Substitution Products: : Halogenated or aminated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry
Catalysis: : The compound can act as a ligand in catalysis, enhancing the efficiency of certain reactions.
Analytical Chemistry: : Used as a reagent in analytical methods for detecting and quantifying other substances.
Biology
Enzyme Inhibition: : It may function as an enzyme inhibitor in biochemical assays, providing insights into enzyme activity and regulation.
Protein Interactions: : Studied for its ability to modulate protein-protein interactions.
Medicine
Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals, particularly for its effects on specific biochemical pathways.
Therapeutics: : Investigated for potential therapeutic applications in treating certain diseases or conditions.
Industry
Material Science: : Utilized in the synthesis of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The exact mechanism of action depends on the context of its use. Generally, it exerts its effects through the following mechanisms:
Molecular Targets: : The compound may target specific enzymes or receptors, binding to them and modulating their activity.
Pathways Involved: : It can influence biochemical pathways by either inhibiting or activating specific steps, leading to altered cellular functions or responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(4-(1-butyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Highlighting Uniqueness
Structural Differences: : The presence of different acyl groups (e.g., isobutyryl vs. acetyl or butyryl) can significantly impact the compound's reactivity and interactions.
Functional Properties:
Propiedades
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(17-7-5-15(3)6-8-17)13-19(22-24)16-9-11-18(12-10-16)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTVQUMXYNUTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)
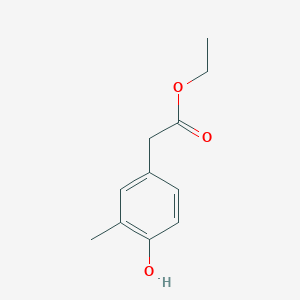
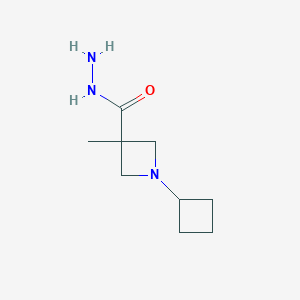
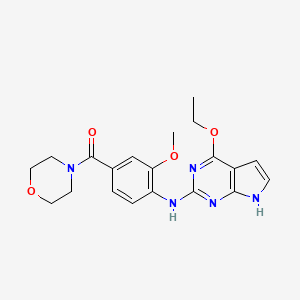

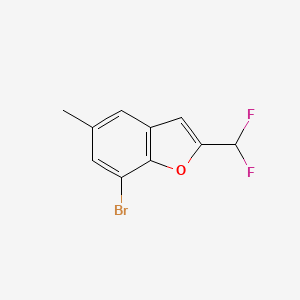
![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
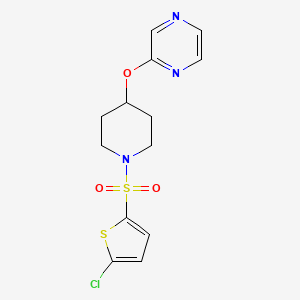
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)
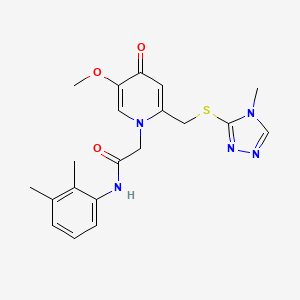
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
